molecular formula C25H16Cl2O3 B14250564 2,5-Dichloro-4'-(4-phenoxyphenoxy)-benzophenone CAS No. 463954-50-9

2,5-Dichloro-4'-(4-phenoxyphenoxy)-benzophenone

Cat. No.: B14250564
CAS No.: 463954-50-9
M. Wt: 435.3 g/mol
InChI Key: DBYFJUSKJGICQK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

The synthesis of 2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-phenoxyphenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction .

Chemical Reactions Analysis

2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone.

Properties

CAS No.

463954-50-9

Molecular Formula

C25H16Cl2O3

Molecular Weight

435.3 g/mol

IUPAC Name

(2,5-dichlorophenyl)-[4-(4-phenoxyphenoxy)phenyl]methanone

InChI

InChI=1S/C25H16Cl2O3/c26-18-8-15-24(27)23(16-18)25(28)17-6-9-20(10-7-17)30-22-13-11-21(12-14-22)29-19-4-2-1-3-5-19/h1-16H

InChI Key

DBYFJUSKJGICQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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